molecular formula C12H12N4O2S2 B2453819 N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946345-86-4

N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2453819
CAS No.: 946345-86-4
M. Wt: 308.37
InChI Key: NTHRYDDUGGJEAQ-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound belonging to the thiazole and thiazolo[3,2-a]pyrimidine chemical families

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and thiazolo[3,2-a]pyrimidine cores. These cores are then functionalized with the appropriate substituents to achieve the final structure. Common reagents and solvents used in these reactions include thionyl chloride, acetic anhydride, and various bases such as triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and appropriate leaving groups.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine: The medicinal applications of this compound are vast. It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's binding affinity and specificity determine its efficacy in modulating these targets and pathways.

Comparison with Similar Compounds

  • N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share structural similarities and are also studied for their biological activity.

  • Thiazole derivatives: Other thiazole-based compounds with varying substituents are used in similar research applications.

Uniqueness: N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for the exploration of new chemical and biological properties.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S2/c1-7-5-19-11(14-7)15-9(17)4-8-6-20-12-13-3-2-10(18)16(8)12/h2-3,5,8H,4,6H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHRYDDUGGJEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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